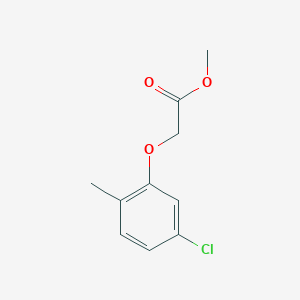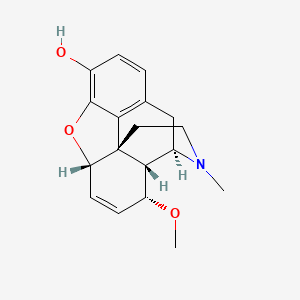
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine . The compound’s structure features a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Backbone: This step involves the cyclization of a precursor molecule to form the morphinan skeleton.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as methylation, epoxidation, and hydroxylation.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Key steps include:
Bulk Synthesis: Large quantities of precursor molecules are reacted under controlled conditions.
Catalysis: Catalysts are used to enhance reaction rates and selectivity.
Purification and Quality Control: Advanced purification techniques and rigorous quality control measures ensure the final product meets industry standards.
化学反应分析
Types of Reactions
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or antitussive properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. Key pathways involved include:
Opioid Receptor Activation: Binding to μ-opioid receptors, leading to analgesic effects.
Signal Transduction: Activation of intracellular signaling pathways, resulting in changes in cellular activity.
相似化合物的比较
Similar Compounds
Similar compounds in the morphinan class include:
Morphine: A well-known opioid analgesic with a similar structure but different functional groups.
Codeine: Another opioid analgesic with a methoxy group at a different position.
Dextromethorphan: A cough suppressant with a similar backbone but different pharmacological properties.
Uniqueness
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- is unique due to its specific functional groups and their positions, which confer distinct chemical and pharmacological properties. Its unique structure allows for specific interactions with molecular targets, leading to its particular effects and applications.
属性
CAS 编号 |
63813-36-5 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
(4R,4aR,5R,7aS,12bS)-5-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-14-6-5-13(21-2)16(18)11(19)9-10-3-4-12(20)17(22-14)15(10)18/h3-6,11,13-14,16,20H,7-9H2,1-2H3/t11-,13-,14+,16-,18-/m1/s1 |
InChI 键 |
WRARHXOFVWZVMD-VPVDLENFSA-N |
手性 SMILES |
CN1CC[C@]23[C@@H]4C=C[C@H]([C@H]2[C@H]1CC5=C3C(=C(C=C5)O)O4)OC |
规范 SMILES |
CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)O)O4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)
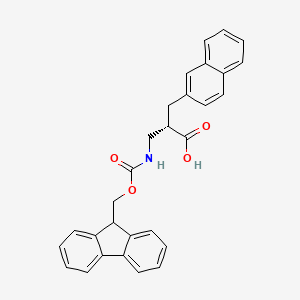
![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
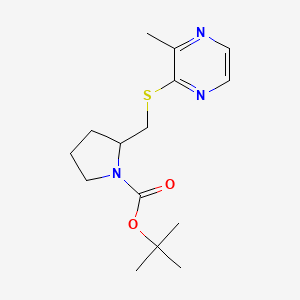
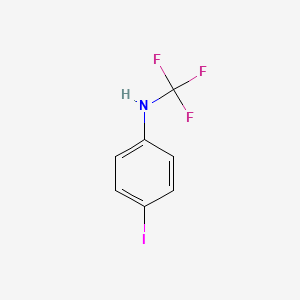
![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)
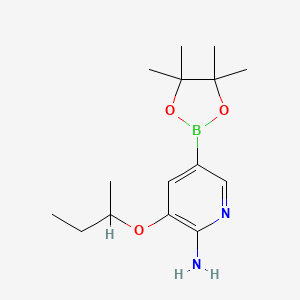


![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)
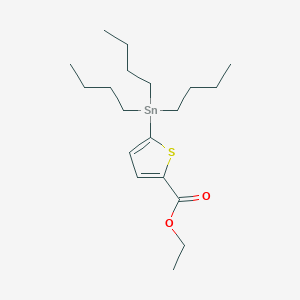
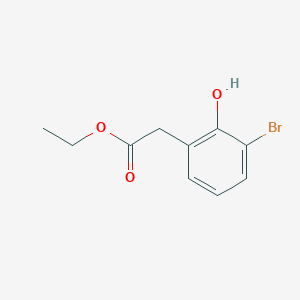
![[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B13975793.png)
